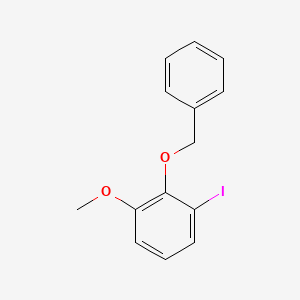
2-(Benzyloxy)-1-iodo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-iodo-3-methoxybenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-iodo-3-methoxybenzene typically involves the iodination of 2-(Benzyloxy)-3-methoxybenzene. One common method is the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced to the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-3-methoxybenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(Benzyloxy)-3-methoxyphenyl azide, while oxidation with potassium permanganate would produce 2-(Benzyloxy)-3-methoxybenzoic acid.
Scientific Research Applications
2-(Benzyloxy)-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-iodo-3-methoxybenzene exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
2-(Benzyloxy)-1-iodo-3-methoxybenzene can be compared with other similar compounds such as:
2-(Benzyloxy)-1-methylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
2-(Benzyloxy)-3-methoxybenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-(Benzyloxy)-1-chloro-3-methoxybenzene: Contains a chlorine atom instead of iodine, leading to differences in reactivity and physical properties.
Properties
Molecular Formula |
C14H13IO2 |
|---|---|
Molecular Weight |
340.16 g/mol |
IUPAC Name |
1-iodo-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13IO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
FDVYBPPGQFGAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


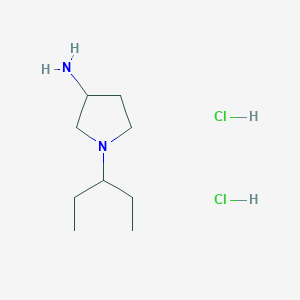
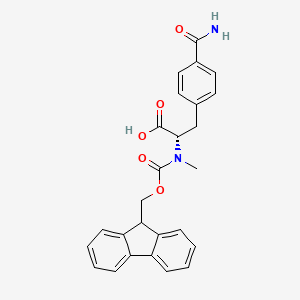
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
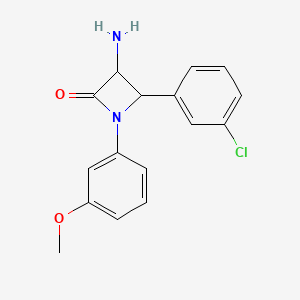
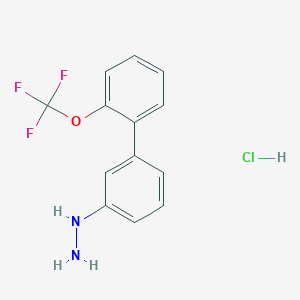
![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
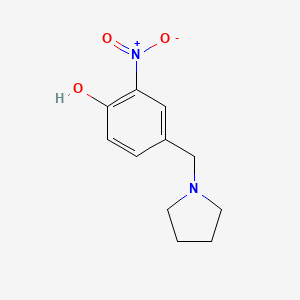
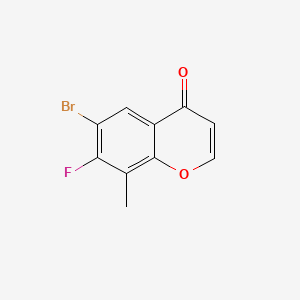
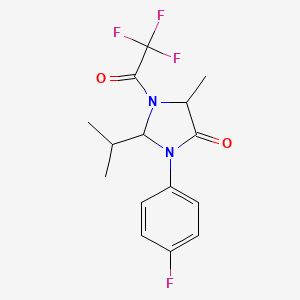
![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
